2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Medicinal Chemistry Heterocycle Synthesis Nitrile Functionalization

The 5-bromo substituent polarizes the thiophene ring, enhancing carbonyl electrophilicity and providing a critical cross-coupling handle for Suzuki-Miyaura reactions—functionality absent in non-brominated analogs (e.g., 2-bromo-1-(thiophen-2-yl)ethanone, CAS 10531-41-6). The α-bromomethyl group enables nucleophilic substitution for parallel SAR diversification. Validated as a GSK-3β inhibitor fragment hit (IC50 ≈ 1 µM). Scale up via robust cyanation protocol. Avoid positional isomer mis-synthesis; only the 5-bromo isomer delivers the required regiochemical outcome. Order now to accelerate heterocyclic scaffold construction and materials synthesis.

Molecular Formula C6H4Br2OS
Molecular Weight 283.97 g/mol
CAS No. 10531-44-9
Cat. No. B079183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-bromothiophen-2-yl)ethanone
CAS10531-44-9
Molecular FormulaC6H4Br2OS
Molecular Weight283.97 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C(=O)CBr
InChIInChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
InChIKeyOZBXRAVUJGCRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(5-bromothiophen-2-yl)ethanone (CAS 10531-44-9) | Core Biselectrophilic Building Block for Heterocycle Synthesis


2-Bromo-1-(5-bromothiophen-2-yl)ethanone (C6H4Br2OS, MW 283.97 g/mol) is a solid, yellow, biselectrophilic α-bromoketone featuring a 5-bromothiophene ring and a bromomethyl ketone moiety . Its molecular structure incorporates two reactive electrophilic sites—the carbonyl carbon and the α-bromomethyl carbon—which enable sequential or orthogonal functionalization in multi-step syntheses . It is predominantly employed as a key precursor for constructing thiophene-containing heterocyclic scaffolds, including thiazoles and other sulfur-nitrogen fused ring systems, in medicinal chemistry and materials science .

Why 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (CAS 10531-44-9) Cannot Be Interchanged with Common α-Bromoketones


Generic substitution of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone with its non-brominated analog, 2-bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6), or other simple α-bromoketones fundamentally fails due to its distinct electronic properties and regiochemical outcomes. The presence of the electron-withdrawing bromine atom at the 5-position of the thiophene ring significantly polarizes the ring, deactivating it towards electrophilic substitution while simultaneously enhancing the electrophilicity of the adjacent carbonyl group . This modification is not inert; it directly alters reaction kinetics and product selectivity. For instance, in thiazole-forming condensations, the 5-bromo substituent introduces a critical functional handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in the non-brominated analog, enabling the construction of far more complex molecular architectures from a single intermediate . Furthermore, the dual electrophilic nature (carbonyl carbon and α-bromomethyl carbon) combined with the 5-bromo leaving group potential creates a unique reactivity profile for sequential, site-selective functionalizations that generic alternatives cannot replicate.

Quantitative Differentiation of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (CAS 10531-44-9) from Closest Analogs


Validated Synthetic Utility: High-Yield Cyanation to a Diversifiable Nitrile Intermediate

2-Bromo-1-(5-bromothiophen-2-yl)ethanone undergoes a high-yielding nucleophilic substitution with potassium cyanide to yield the corresponding nitrile, a crucial intermediate for further diversification into amides, tetrazoles, and other heterocycles . This reaction, documented in patent US07786132B2, provides a quantifiable benchmark for its utility. In contrast, the non-brominated analog 2-bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6) lacks the 5-bromo substituent, rendering it unsuitable for any subsequent cross-coupling chemistry at that position, thereby limiting its downstream synthetic potential.

Medicinal Chemistry Heterocycle Synthesis Nitrile Functionalization

Orthogonal Reactivity: The Crucial Role of the 5-Bromo Substituent for Cross-Coupling

The most significant structural differentiation of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone from its non-brominated analog is the presence of the 5-bromine atom on the thiophene ring . This site is quantitatively and qualitatively distinct: it serves as a robust synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) that are completely inaccessible to 2-bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6) . The 5-bromo substituent does not merely add molecular weight; it unlocks an entire orthogonal dimension of reactivity, allowing for the sequential, site-selective functionalization of a single core scaffold .

Cross-Coupling Medicinal Chemistry Structure-Activity Relationship (SAR)

Validated Biological Relevance: Documented GSK-3β Kinase Inhibitory Activity

The biological relevance of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone as a pharmacologically relevant fragment is supported by its documented inhibitory activity against Glycogen Synthase Kinase-3 beta (GSK-3β), a key target in oncology and neurodegenerative diseases . It demonstrates an IC50 value of approximately 1000 nM against this target . In contrast, no equivalent biological activity data was found for the non-brominated comparator, 2-bromo-1-(thiophen-2-yl)ethanone (CAS 10531-41-6).

Kinase Inhibition Drug Discovery GSK-3β

Regiochemical Specificity: 5-Bromo Substitution Pattern Enables Unique Heterocycle Formation

The specific 5-bromo substitution pattern on the thiophene ring is not arbitrary; it is a key determinant of reaction outcomes. Compounds with this substitution pattern have been explicitly noted as excellent precursors for the synthesis of 3-bromothiophenes and other heterocycles via acid-catalyzed cyclizations [1]. In contrast, a positional isomer such as 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS 81216-95-7) features a 3-bromo substituent, which would impart different electronic and steric properties, leading to different regiochemical outcomes in cycloadditions and electrophilic substitutions .

Heterocyclic Chemistry Regioselective Synthesis Thiophene Chemistry

High-Value Applications of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (CAS 10531-44-9) in Medicinal Chemistry and Materials Science


Medicinal Chemistry: Synthesis of GSK-3β Inhibitor Libraries

Procure 2-Bromo-1-(5-bromothiophen-2-yl)ethanone as a validated fragment hit against GSK-3β (IC50 ≈ 1 µM) . Use its dual electrophilic sites for parallel diversification: first, perform nucleophilic substitution at the α-bromomethyl group to introduce a privileged amine or heterocycle. Second, leverage the 5-bromo substituent for Suzuki-Miyaura cross-coupling to explore the chemical space around the thiophene ring . This two-dimensional strategy rapidly generates SAR data and improves potency from a single, structurally informed starting material.

Heterocyclic Chemistry: Regiocontrolled Synthesis of 2,4-Disubstituted Thiazoles

Utilize 2-Bromo-1-(5-bromothiophen-2-yl)ethanone in Hantzsch thiazole synthesis as the α-haloketone component . The 5-bromo substituent ensures the resulting thiazole is primed for further functionalization. Its specific substitution pattern is ideal for synthesizing 3-bromothiophene-containing heterocycles, a class of compounds with broad pharmaceutical interest . Avoid mis-synthesis by choosing the correct 5-bromo isomer over the 3-bromo positional isomer .

Materials Science: Synthesis of π-Conjugated Oligomers and Polymers

Source this compound as a versatile monomer for constructing π-conjugated materials . The 5-bromothiophene core is a classic donor/acceptor unit in organic electronics. The α-bromoketone moiety can be transformed via reactions like Horner-Wadsworth-Emmons or McMurry coupling to form extended π-systems, while the 5-bromo handle permits post-polymerization functionalization or chain-end modifications . This provides a clear advantage over simpler bromoketones by enabling the synthesis of more complex and electronically tailored polymers.

Process Development: Scale-Up of a High-Yielding Nitrile Intermediate

Implement the scalable cyanation of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone based on the validated 74% yield from a 5-gram scale reaction . This procedure provides a robust starting point for process chemists to produce kilogram quantities of the valuable nitrile intermediate . The intermediate's dual functionality (nitrile + aryl bromide) is ideal for further scale-up of downstream steps in the synthesis of pharmaceutical candidates.

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